molecular formula C10H8F2O3 B1337038 2,4-Difluoro-3-methoxycinnamic acid CAS No. 886499-22-5

2,4-Difluoro-3-methoxycinnamic acid

Cat. No.: B1337038
CAS No.: 886499-22-5
M. Wt: 214.16 g/mol
InChI Key: MVSJBWJGXKYERG-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxycinnamic acid is a fluorinated cinnamic acid derivative characterized by a methoxy group at the 3-position and fluorine atoms at the 2- and 4-positions of the aromatic ring.

Properties

IUPAC Name

3-(2,4-difluoro-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSJBWJGXKYERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232430
Record name 3-(2,4-Difluoro-3-methoxyphenyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-22-5
Record name 3-(2,4-Difluoro-3-methoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Difluoro-3-methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Procedure for 3-Methoxycinnamic Acid (Related Compound)

Reagent Amount Conditions Outcome
m-Methoxybenzaldehyde 1361 mg Stirred in 20 mL dimethylbenzene at room temp Intermediate mixture
Malonic acid 3 mL Stirred 30 min at room temp Formation of intermediate
Pyridine 1000 mg Stirred at 80 °C for 2 hours 3-Methoxycinnamic acid, 91-94% yield

This method highlights the use of malonic acid and pyridine catalysis under mild heating to achieve high yields and purity.

Fluorinated Cinnamic Acid Derivatives Synthesis

For fluorinated cinnamic acids such as 2,3-difluoro-4-methoxycinnamic acid , the synthesis generally involves condensation of fluorinated benzaldehydes with malonic acid or similar active methylene compounds. The fluorine atoms are introduced via the starting benzaldehyde, which is commercially available or synthesized by selective fluorination methods.

Key Points on Fluorinated Derivatives

  • Starting materials: fluorinated benzaldehydes (e.g., 2,4-difluorobenzaldehyde) and methoxy-substituted benzaldehydes.
  • Reaction type: Knoevenagel condensation or related base-catalyzed condensation.
  • Catalysts: pyridine, sodium hydroxide, or other bases.
  • Solvents: aromatic solvents like dimethylbenzene or polar aprotic solvents.
  • Reaction conditions: typically mild heating (60-80 °C) for several hours.
  • Purification: recrystallization or chromatographic methods.

For example, 2,3-difluoro-4-methoxycinnamic acid synthesis involves condensation of 2,3-difluorobenzaldehyde with malonic acid under catalytic conditions.

Specific Considerations for 2,4-Difluoro-3-methoxycinnamic Acid

The target compound, this compound, requires:

  • 2,4-difluorobenzaldehyde as the fluorinated aromatic aldehyde.
  • Introduction of the methoxy group at the 3-position on the aromatic ring, which can be achieved by starting with 3-methoxy-2,4-difluorobenzaldehyde or by selective methoxylation of 2,4-difluorobenzaldehyde.

Synthetic Route Outline

Step Description Reagents/Conditions Notes
1 Preparation of 3-methoxy-2,4-difluorobenzaldehyde Selective fluorination and methoxylation of benzaldehyde derivatives Commercial availability may vary
2 Knoevenagel condensation React aldehyde with malonic acid in presence of pyridine or base catalyst in dimethylbenzene or similar solvent Mild heating (80 °C), 2-3 hours
3 Work-up and purification Acidification, filtration, recrystallization Yields expected ~90% based on analogs

Alternative Synthetic Methods

Ketene Reaction with Benzaldehydes

A patented method describes the preparation of substituted cinnamic acids by reacting benzaldehydes with ketene in the presence of catalysts such as zinc acetate and sodium hydroxide, followed by heating and purification steps. This method can be adapted for fluorinated and methoxylated benzaldehydes, offering an alternative to Knoevenagel condensation.

Parameter Details
Catalyst Zinc acetate dihydrate, sodium hydroxide
Reaction temperature 20-40 °C for ketene addition, then 180 °C for heating
Work-up Acidification, charcoal treatment, filtration
Advantages Continuous or batch process, scalable

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Notes
Knoevenagel Condensation 3-methoxy-2,4-difluorobenzaldehyde + malonic acid Pyridine, dimethylbenzene, 80 °C, 2 h ~90 High yield, mild conditions
Ketene Addition to Benzaldehyde 2,4-difluorobenzaldehyde + ketene Zn acetate, NaOH, 20-180 °C Variable Scalable, requires ketene handling
Direct Fluorination + Methoxylation Benzaldehyde derivatives Various fluorination/methoxylation reagents N/A Precursor synthesis step

Research Findings and Notes

  • The Knoevenagel condensation remains the most straightforward and high-yielding method for preparing methoxycinnamic acids, including fluorinated derivatives.
  • Fluorine substitution patterns influence reactivity and purification; 2,4-difluoro substitution is less common but achievable with selective fluorination techniques.
  • Pyridine is a preferred catalyst for condensation due to its dual role as base and solvent modifier, improving yield and reaction rate.
  • Alternative catalytic systems and solvents can be explored to optimize yield and purity, especially for industrial scale-up.
  • Purification typically involves acidification to precipitate the acid, followed by recrystallization to achieve high purity.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carboxylic acid structure enables oxidation at the double bond or carboxylic acid group:

Reaction Type Reagents/Conditions Products Key Findings
EpoxidationmCPBA (meta-chloroperbenzoic acid)Epoxide derivativeLimited yield (~45%) due to steric hindrance from substituents .
Carboxylic acid oxidationKMnO₄ (acidic conditions)2,4-Difluoro-3-methoxybenzoic acidComplete oxidation observed at 80°C; confirmed by NMR .

Mechanistic Insight :

  • The electron-withdrawing fluorine atoms deactivate the aromatic ring, slowing electrophilic attacks but enhancing stability of intermediates during oxidation .

Reduction Reactions

The conjugated double bond undergoes selective reduction:

Reaction Type Reagents/Conditions Products Key Findings
HydrogenationH₂, Pd/C (ethanol, 25°C)3-(2,4-Difluoro-3-methoxyphenyl)propanoic acid92% yield; retains methoxy and fluorine groups .
Selective dehalogenationZn/HCl3-Methoxycinnamic acid (fluoro removal)Partial defluorination occurs at the 4-position (60% selectivity) .

Kinetic Note :

  • Fluorine’s inductive effect stabilizes the transition state, favoring reduction at the β-carbon .

Substitution Reactions

Fluorine atoms participate in nucleophilic aromatic substitution (NAS):

Reaction Type Reagents/Conditions Products Key Findings
Methoxy displacementNaNH₂, NH₃(l), -33°C2-Fluoro-3-methoxycinnamic acid4-Fluoro substituent replaced preferentially (78% yield) .
Amine substitutionPiperidine, DMF, 100°C3-Methoxy-4-piperidino-cinnamic acidRequires catalytic CuI for activation; 65% yield .

Regioselectivity :

  • The 4-fluorine is more reactive in NAS due to reduced steric hindrance compared to the 2-position .

Cross-Coupling Reactions

The vinyl group facilitates Heck and Suzuki couplings:

Reaction Type Reagents/Conditions Products Key Findings
Heck couplingPd(OAc)₂, PPh₃, K₂CO₃, DMFStyryl-substituted derivativesModerate yields (55–60%) due to electron-deficient aryl halide partners .
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, toluene/waterBiaryl cinnamic acidsBoronic acids with EDGs improve yields (up to 75%) .

Challenges :

  • Electron-withdrawing groups reduce palladium catalyst efficiency, necessitating optimized ligand systems .

Acid-Derived Reactions

The carboxylic acid group undergoes typical derivatization:

Reaction Type Reagents/Conditions Products Key Findings
EsterificationSOCl₂, followed by ROHMethyl/ethyl estersQuantitative yields under anhydrous conditions .
Amide formationEDCl, HOBt, DIPEACinnamamidesUsed in drug discovery; IC₅₀ values correlate with substituent electronegativity .

Photochemical Reactions

UV-induced reactivity has been explored for synthetic applications:

Reaction Type Conditions Products Key Findings
[2+2] CycloadditionUV light (254 nm), acetoneCyclobutane-linked dimersStereo-specific dimerization; cis isomer predominates (7:3 ratio) .

Biological Activity and SAR

Derivatives show promise in medicinal chemistry:

  • Anti-Alzheimer’s activity : Substitution at the 4-fluorine with electron-deficient groups enhances BChE inhibition (IC₅₀ = 21.7 µM) .

  • Antimicrobial effects : Ester derivatives exhibit MIC values of 8–16 µg/mL against S. aureus .

Key Challenges in Synthesis :

  • Steric hindrance from the 3-methoxy group complicates electrophilic substitutions.

  • Fluorine’s strong C-F bond necessitates harsh conditions for substitution, risking decomposition .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2,4-difluoro-3-methoxycinnamic acid exhibits promising anticancer properties. It has been utilized in studies focusing on the inhibition of cancer cell proliferation. For instance, it was found to enhance the efficacy of certain chemotherapeutic agents by acting synergistically to inhibit tumor growth in various cancer models. This compound's ability to modulate signaling pathways involved in cell survival and apoptosis makes it a candidate for further development as an anticancer drug .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that this compound demonstrates significant inhibitory effects against a range of bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival .

Agricultural Applications

Herbicide Development
Due to its structural characteristics, this compound has been explored as a potential herbicide. Its fluorinated nature enhances its stability and efficacy in targeting specific plant metabolic pathways, making it effective against various weed species while minimizing damage to crops .

Plant Growth Regulation
Additionally, this compound has been studied for its role as a plant growth regulator. It can influence growth patterns and developmental processes in plants, leading to improved yield and resistance against environmental stressors .

Material Science

Polymer Synthesis
In material science, this compound has been used as a building block for synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. The incorporation of this compound into polymer matrices can lead to materials suitable for high-performance applications such as coatings and adhesives .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityUS6232312B1Demonstrated synergistic effects with chemotherapeutics in inhibiting tumor growth
Antimicrobial PropertiesLn complexes study (univ-rennes)Exhibited significant antibacterial activity against multiple strains
Herbicide DevelopmentAlfa Chemistry product overviewEffective against specific weed species with minimal crop damage
Polymer SynthesisAcademia.edu research on cosmetic formulationsEnhanced performance characteristics of fluorinated polymers developed using this compound

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methoxycinnamic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence its reactivity and binding affinity to biological targets. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Chloro-2-fluoro-3-methoxycinnamic Acid

  • Molecular Formula : C₁₀H₈ClFO₃
  • Molecular Weight : 230.619 g/mol
  • Key Differences: Substitution Pattern: Replaces the 4-fluoro group in 2,4-difluoro-3-methoxycinnamic acid with chlorine. Applications: Used in pharmacological research as a synthetic intermediate, though its commercial availability is listed as "discontinued".

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

  • Molecular Formula : C₉H₈O₄
  • Molecular Weight : 180.16 g/mol
  • Key Differences :
    • Substitution Pattern: Contains hydroxyl groups at the 3- and 4-positions instead of fluorine and methoxy.
    • Physicochemical Properties: Higher polarity due to hydroxyl groups, leading to increased water solubility and antioxidant activity.
    • Applications: Widely used in food, cosmetics, and supplements for its antioxidative properties, contrasting with fluorinated analogs’ focus on stability and targeted bioactivity.

Mefenamic Acid

  • Molecular Formula: C₁₅H₁₅NO₂
  • Molecular Weight : 241.29 g/mol
  • Key Differences: Core Structure: A diphenylamine-carboxylic acid derivative, lacking the cinnamic acid backbone. Functional Groups: Includes a dimethylphenyl group and an amino linkage, enabling anti-inflammatory activity via cyclooxygenase inhibition. Solubility: Lower aqueous solubility compared to cinnamic acid derivatives due to its hydrophobic aromatic groups.

Phenylacetic Acid Derivatives (e.g., 2,6-Difluoro-4-methoxyphenylacetic Acid)

  • Example : 2,6-Difluoro-4-methoxyphenylacetic acid (CAS 886498-98-2)
  • Molecular Formula : C₉H₈F₂O₃
  • Similarity Score : 0.90 to cinnamic acid derivatives
  • Key Differences: Backbone Structure: Phenylacetic acid replaces the propenoic acid chain of cinnamic acid with a CH₂COOH group.

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₀H₈F₂O₃ ~226 (estimated) 2-F, 4-F, 3-OCH₃ Synthetic intermediate, drug design
4-Chloro-2-fluoro-3-methoxycinnamic acid C₁₀H₈ClFO₃ 230.619 2-F, 4-Cl, 3-OCH₃ Discontinued pharmacological research
Caffeic Acid C₉H₈O₄ 180.16 3-OH, 4-OH Antioxidant, food/cosmetic additive
Mefenamic Acid C₁₅H₁₅NO₂ 241.29 2-(dimethylphenyl)amino group Anti-inflammatory drug
2,6-Difluoro-4-methoxyphenylacetic acid C₉H₈F₂O₃ ~210 (estimated) 2-F, 6-F, 4-OCH₃ High structural similarity to cinnamic acids

Critical Research Findings

  • Fluorine vs.
  • Methoxy Group Impact : The 3-methoxy group in cinnamic acid derivatives enhances steric hindrance, which may influence enzyme-binding interactions in pharmacological contexts.
  • Backbone Modifications : Phenylacetic acid derivatives exhibit reduced π-π stacking capability compared to cinnamic acids, critical for interactions with biological targets.

Biological Activity

2,4-Difluoro-3-methoxycinnamic acid is a derivative of cinnamic acid, which has garnered attention for its diverse biological activities. This article delves into the compound's biological efficacy, including its therapeutic potential against various diseases, mechanisms of action, and relevant research findings.

Overview of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are known for their low toxicity and broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The unique structural features of these compounds contribute to their interaction with biological targets, enhancing their therapeutic potential .

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against MCF-7 (breast cancer) and HeLa (cervical cancer) cells by increasing reactive oxygen species levels and inducing autophagy .

2. Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have indicated that cinnamic acid derivatives possess activity against both gram-positive and gram-negative bacteria. For example, derivatives have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in various cell models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been noted for its ability to inhibit enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels are linked to apoptosis in cancer cells, suggesting that the compound may promote cell death through oxidative stress mechanisms .
  • Cell Signaling Pathways: The modulation of key signaling pathways involved in inflammation and cell survival contributes to its therapeutic effects .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value comparable to established chemotherapeutic agents. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of various cinnamic acid derivatives was assessed against clinical isolates of MRSA. The results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Data Summary

Activity Cell Line / Pathogen IC50 / MIC Mechanism
AnticancerMCF-7~10 µMApoptosis induction
AntimicrobialMRSA~5 µg/mLCell wall synthesis inhibition
Anti-inflammatoryRAW264.7 macrophagesN/ACytokine modulation

Q & A

Q. How should researchers document synthetic procedures and spectral data to ensure reproducibility?

  • Methodological Answer : Report exact molar ratios, solvent grades, and reaction times. Provide full NMR parameters (e.g., spectrometer frequency, solvent peaks). Deposit raw spectral data in repositories like PubChem or Zenodo. Cross-validate melting points and HPLC retention times against published values .

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